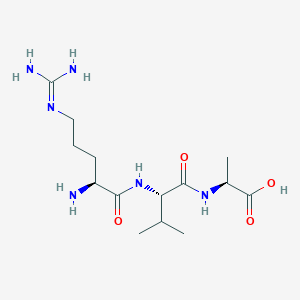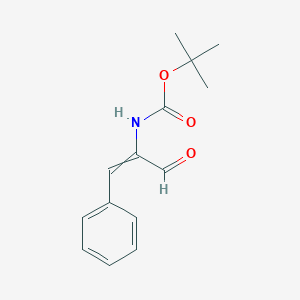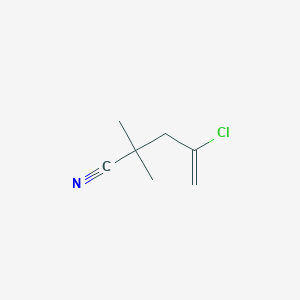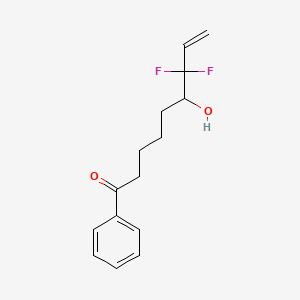![molecular formula C8H10Cl3NO3 B12553231 4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate CAS No. 189162-38-7](/img/structure/B12553231.png)
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate is an organic compound characterized by the presence of a trichloroethanimidoyl group attached to a butenyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate typically involves the following steps:
Formation of the Trichloroethanimidoyl Intermediate: This step involves the reaction of trichloroacetonitrile with an appropriate amine under controlled conditions to form the trichloroethanimidoyl intermediate.
Coupling with But-2-en-1-yl Acetate: The trichloroethanimidoyl intermediate is then reacted with but-2-en-1-yl acetate in the presence of a suitable catalyst, such as a Lewis acid, to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the trichloroethanimidoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted butenyl acetates.
Applications De Recherche Scientifique
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate involves its interaction with molecular targets through its reactive functional groups. The trichloroethanimidoyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in medicinal and biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-ol: Similar structure but with a hydroxyl group instead of an acetate group.
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-amine: Similar structure but with an amine group instead of an acetate group.
Uniqueness
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate is unique due to the presence of both the trichloroethanimidoyl and acetate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
189162-38-7 |
|---|---|
Formule moléculaire |
C8H10Cl3NO3 |
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
4-(2,2,2-trichloroethanimidoyl)oxybut-2-enyl acetate |
InChI |
InChI=1S/C8H10Cl3NO3/c1-6(13)14-4-2-3-5-15-7(12)8(9,10)11/h2-3,12H,4-5H2,1H3 |
Clé InChI |
LREWEVVBUGQBKB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC=CCOC(=N)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane](/img/structure/B12553153.png)


acetamido}benzoic acid](/img/structure/B12553164.png)


![1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-](/img/structure/B12553169.png)
![Methanone, [(2S,3R)-3-methyloxiranyl]phenyl-](/img/structure/B12553172.png)

![1,2-Difluoro-4-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12553184.png)
![N-[1-[ethenyl(formyl)amino]ethyl]formamide](/img/structure/B12553190.png)


![3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole](/img/structure/B12553237.png)
